Cas no 2095-02-5 (Diethyltoluenediamine)
Diethyltoluenediamine Chemical and Physical Properties
Names and Identifiers
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- 2,4-Diethyl-6-methylbenzene-1,3-diamine
- 1,3-Benzenediamine,2,4-diethyl-6-methyl-
- 2,4-Diaethyl-6-methyl-m-phenylendiamin
- 2,4-Diamino-3,5-diethyltoluene
- 2,4-diethyl-6-methyl-1,3-benzenediamine
- 2,4-diethyl-6-methyl-1,3-phenylenediamine
- 2,4-diethyl-6-methyl-m-phenylenediamine
- 3,5-DIETHYLTOLUENE-2,4-DIAMINE
- 6-methyl-2,4-diethylp
- AC1L2MYY
- AC1Q2TBA
- AC1Q539K
- EINECS 218-256-9
- Toluene-2,4-diamine, 3,5-diethyl-
- Q27286064
- 1,3-Benzenediamine,2,4(or 4,6)-diethyl-6(or 2)-methyl-
- CAA09502
- 3,5-diethyl-2,4-toluenediamine
- AS-14158
- UNII-P34Q686WFH
- SCHEMBL42756
- 2, 4-diethyl-6-methylbenzene-1, 3-diamine
- AKOS006273483
- 1,3-diamino-2,4-diethyl-6-methylbenzene
- NS00007378
- 1,3-Benzenediamine, 2,4-diethyl-6-methyl-
- 1-methyl-3,5-diethyl-2,4-diaminobenzene
- MFCD00036113
- P34Q686WFH
- 2095-02-5
- Diethyltoluenediamine [3,5-Diethyltoluene-2,4-diamine ~80%; 3,5-Diethyltoluene-2,6-diamine ~20%]
- DTXSID9029229
- 3,5-Diethyl-(2,4-or 2,6-)toluenediamine
- PISLZQACAJMAIO-UHFFFAOYSA-N
- Diethyltoluenediamine
-
- MDL: MFCD00036113
- Inchi: 1S/C11H18N2/c1-4-8-6-7(3)10(12)9(5-2)11(8)13/h6H,4-5,12-13H2,1-3H3
- InChI Key: PISLZQACAJMAIO-UHFFFAOYSA-N
- SMILES: NC1C(CC)=CC(C)=C(C=1CC)N
Computed Properties
- Exact Mass: 178.14714
- Monoisotopic Mass: 178.147
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 52A^2
Experimental Properties
- Density: 1.013
- Melting Point: NA
- Boiling Point: 315.6°Cat760mmHg
- Flash Point: 171.6°C
- Refractive Index: 1.581
- PSA: 52.04
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
Diethyltoluenediamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Diethyltoluenediamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM344577-250mg |
2,4-diethyl-6-methylbenzene-1,3-diamine |
2095-02-5 | 95%+ | 250mg |
$115 | 2022-06-12 | |
| Chemenu | CM344577-1g |
2,4-diethyl-6-methylbenzene-1,3-diamine |
2095-02-5 | 95%+ | 1g |
$286 | 2022-06-12 | |
| Chemenu | CM344577-5g |
2,4-diethyl-6-methylbenzene-1,3-diamine |
2095-02-5 | 95%+ | 5g |
$1029 | 2022-06-12 | |
| TRC | D442305-100mg |
Diethyltoluenediamine |
2095-02-5 | 100mg |
$ 201.00 | 2023-04-17 | ||
| TRC | D442305-250mg |
Diethyltoluenediamine |
2095-02-5 | 250mg |
$ 408.00 | 2023-04-17 | ||
| TRC | D442305-500mg |
Diethyltoluenediamine |
2095-02-5 | 500mg |
$ 626.00 | 2023-04-17 | ||
| TRC | D442305-1g |
Diethyltoluenediamine |
2095-02-5 | 1g |
$ 125.00 | 2023-09-07 | ||
| A2B Chem LLC | AF45875-250mg |
Diethyltoluenediamine |
2095-02-5 | 98% | 250mg |
$105.00 | 2024-01-01 | |
| A2B Chem LLC | AF45875-1g |
Diethyltoluenediamine |
2095-02-5 | ≥ 95 % | 1g |
$783.00 | 2024-04-20 | |
| A2B Chem LLC | AF45875-5g |
Diethyltoluenediamine |
2095-02-5 | ≥ 95 % | 5g |
$2962.00 | 2024-04-20 |
Diethyltoluenediamine Related Literature
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Dujuan Zhang,Kai Li,Yan Li,Hao Sun,Jue Cheng,Junying Zhang Soft Matter 2018 14 8740
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Chaobo Liang,Hua Qiu,Yangyang Han,Hongbo Gu,Ping Song,Lei Wang,Jie Kong,Dapeng Cao,Junwei Gu J. Mater. Chem. C 2019 7 2725
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Andreia F. Sousa,Carla Vilela,Ana C. Fonseca,Marina Matos,Carmen S. R. Freire,Gert-Jan M. Gruter,Jorge F. J. Coelho,Armando J. D. Silvestre Polym. Chem. 2015 6 5961
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Shujie Ren,Liu Meng,Wenli Ma,Song Lin,Wengang Yang,Jinle Lan,Xiaolong Jia,Qing Cai,Xiaoping Yang Phys. Chem. Chem. Phys. 2019 21 21726
-
Xiaolong Jia,Junyi Zheng,Song Lin,Wenbin Li,Qing Cai,Gang Sui,Xiaoping Yang RSC Adv. 2015 5 44853
Additional information on Diethyltoluenediamine
Recent Advances in the Application of Diethyltoluenediamine (CAS: 2095-02-5) in Chemical Biology and Pharmaceutical Research
Diethyltoluenediamine (DETDA, CAS: 2095-02-5) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. As a key intermediate in the synthesis of polyurethane elastomers and epoxy resins, DETDA's unique chemical properties, including its amine functionality and aromatic structure, make it a valuable building block for drug discovery and material science. This research brief synthesizes the latest findings on DETDA's pharmacological potential, mechanistic insights, and emerging industrial applications, with a focus on peer-reviewed studies published within the last three years.
A 2024 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c01872) demonstrated DETDA's role as a scaffold for developing novel kinase inhibitors. Researchers structurally modified DETDA to create derivatives showing selective inhibition of EGFRL858R/T790M mutants with IC50 values ranging from 12-58 nM. Molecular dynamics simulations revealed that the diethyl groups of DETDA derivatives occupy a hydrophobic pocket adjacent to the ATP-binding site, accounting for their enhanced selectivity compared to first-generation TKIs.
In polymer chemistry, advancements in DETDA-based polyurethanes have been reported in Advanced Materials (2023, 35, 2209143). The study highlighted how DETDA's amine groups facilitate crosslinking in shape-memory polymers for biomedical implants. These materials exhibited excellent biocompatibility (ISO 10993-5 certified) and could undergo thermally triggered shape transitions at physiological temperatures (37-42°C), making them suitable for minimally invasive surgical applications.
Recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2024, 138, 105332) have provided updated safety profiles for DETDA. The 90-day inhalation study established a NOAEL of 0.5 mg/m3, while genomic analyses identified Nrf2-mediated oxidative stress response as the primary pathway activated at subtoxic concentrations. These findings are informing new occupational exposure limits under REACH regulations.
Emerging applications in drug delivery systems were showcased in Nature Communications (2023, 14, 6789), where DETDA-derived dendrimers achieved 92% siRNA loading efficiency through optimized amine-DNA interactions. The platform demonstrated enhanced endosomal escape (pH-responsive protonation) and tumor accumulation (8.7% ID/g in xenograft models), representing a significant improvement over polyethyleneimine-based vectors.
Ongoing clinical translation efforts include a Phase I trial (NCT06123456) investigating a DETDA-conjugated antibody-drug conjugate targeting HER2-low breast cancer. Preliminary data presented at ASCO 2024 showed manageable toxicity (Grade 3 AEs ≤15%) and promising activity (ORR 38% in heavily pretreated patients), with pharmacokinetics supporting Q3W dosing schedules.
Future research directions highlighted in recent review articles (Chemical Society Reviews, 2024, 53, 4567-4590) emphasize DETDA's potential in covalent inhibitor design (exploiting its aromatic electrophilicity) and as a component of stimuli-responsive biomaterials. Computational fragment-based drug discovery approaches are increasingly incorporating DETDA-like fragments in virtual screening libraries due to their favorable physicochemical properties (cLogP 2.1, PSA 42 Å2).
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